Dichlorobenzenetriol, specifically 2,4-dichlorobenzene-1,3,5-triol, is a chemical compound with the molecular formula . It features two chlorine atoms and three hydroxyl groups attached to a benzene ring, resulting in a white crystalline solid that exhibits limited solubility in water . This compound is classified under the category of chlorinated phenolic compounds and is recognized for its potential applications in various scientific fields.
The synthesis of 2,4-dichlorobenzene-1,3,5-triol can be achieved through several methods:
The molecular structure of 2,4-dichlorobenzene-1,3,5-triol can be described as follows:
InChI=1S/C6H4Cl2O3/c7-4-2(9)1-3(10)5(8)6(4)11/h1,9-11H
C1=C(C(=C(C(=C1O)Cl)O)Cl)O
This structure highlights the arrangement of hydroxyl groups and chlorine atoms on the benzene ring, which significantly influences its reactivity and properties .
2,4-dichlorobenzene-1,3,5-triol is involved in various chemical reactions due to its functional groups:
The mechanism of action for 2,4-dichlorobenzene-1,3,5-triol involves several pathways depending on the reaction type:
The physical and chemical properties of 2,4-dichlorobenzene-1,3,5-triol include:
Dichlorobenzenetriol has several scientific applications:
CAS No.: 34730-78-4
CAS No.: 27725-91-3
CAS No.: 163594-75-0
CAS No.: 30564-92-2
CAS No.: 93527-39-0
CAS No.: 7045-51-4